molecular formula C19H17NO3 B11592964 6-(4-methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one

6-(4-methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B11592964
M. Wt: 307.3 g/mol
InChI Key: WFHOYHJPAWBHSI-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound with a unique structure that combines a carbazole core with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenol with a suitable carbazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product on a larger scale .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(4-Methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific structure, which combines a carbazole core with a methoxyphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

6-(4-methoxyphenoxy)-2,3,4,9-tetrahydrocarbazol-1-one

InChI

InChI=1S/C19H17NO3/c1-22-12-5-7-13(8-6-12)23-14-9-10-17-16(11-14)15-3-2-4-18(21)19(15)20-17/h5-11,20H,2-4H2,1H3

InChI Key

WFHOYHJPAWBHSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC3=C(C=C2)NC4=C3CCCC4=O

Origin of Product

United States

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